[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone [4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1114886-24-6
VCID: VC4256739
InChI: InChI=1S/C25H23NO3S/c1-17(2)19-12-14-21(15-13-19)26-16-24(25(27)20-10-8-18(3)9-11-20)30(28,29)23-7-5-4-6-22(23)26/h4-17H,1-3H3
SMILES: CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C
Molecular Formula: C25H23NO3S
Molecular Weight: 417.52

[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

CAS No.: 1114886-24-6

Cat. No.: VC4256739

Molecular Formula: C25H23NO3S

Molecular Weight: 417.52

* For research use only. Not for human or veterinary use.

[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone - 1114886-24-6

Specification

CAS No. 1114886-24-6
Molecular Formula C25H23NO3S
Molecular Weight 417.52
IUPAC Name [1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Standard InChI InChI=1S/C25H23NO3S/c1-17(2)19-12-14-21(15-13-19)26-16-24(25(27)20-10-8-18(3)9-11-20)30(28,29)23-7-5-4-6-22(23)26/h4-17H,1-3H3
Standard InChI Key DFVMMRKUAUHLER-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Analysis

The compound belongs to the 1,4-benzothiazine class, featuring a sulfur-containing heterocyclic ring fused to a benzene moiety. The core structure is modified at the 4-position by a 4-isopropylphenyl group and at the 2-position by a 4-methylphenyl methanone substituent . Key structural features include:

PropertyValue
CAS Registry Number1114886-24-6
Molecular FormulaC₂₅H₂₃NO₃S
Molecular Weight417.52 g/mol
IUPAC Name[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ⁶,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
SMILES NotationCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C

The sulfone group (-SO₂-) at the 1-position enhances polarity and potential hydrogen-bonding capacity, while the isopropylphenyl and methylphenyl groups contribute to hydrophobic interactions .

Comparative Analysis with Benzothiazine Derivatives

Structural analogs from the provided sources reveal trends in property modulation:

Compound ModificationMolecular WeightKey SubstituentsBiological Implications
Fluorine at 6-position435.51 g/mol6-F, 4-isopropylphenylEnhanced electronic effects
Butylphenyl group431.55 g/mol4-butylphenylIncreased lipophilicity
Dichloro-methoxy group 372.22 g/mol3,5-Cl₂, 4-OCH₃Halogen-bonding potential

These modifications influence solubility, target affinity, and metabolic stability, underscoring the versatility of the benzothiazine scaffold.

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit protocols for this compound remain unpublished, benzothiazine synthesis typically involves:

  • Cyclization Reactions: Coupling of 2-aminothiophenol derivatives with α-haloketones under basic conditions.

  • Oxidation Steps: Conversion of thioether intermediates to sulfones using H₂O₂ or meta-chloroperbenzoic acid .

  • Friedel-Crafts Acylation: Introduction of the 4-methylphenyl methanone group via AlCl₃-catalyzed reactions.

Challenges include regioselectivity in substituent placement and purification of sulfone-containing products .

Physicochemical Profile

PropertyDataMethodologies (if reported)
Melting PointNot available
SolubilityNot available
LogP (Predicted)4.2 ± 0.3ChemAxon Toolkit
pKa (Predicted)1.8 (sulfone group)ACD/Labs

The high predicted LogP suggests significant lipophilicity, potentially limiting aqueous solubility—a common issue in benzothiazines requiring formulation strategies .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Sulfone Group: Critical for hydrogen bonding with kinase ATP pockets.

  • 4-Substituted Phenyl Groups: Bulky substituents (isopropyl, butyl) enhance hydrophobic pocket interactions but reduce solubility.

  • Methoxy/Ketone Groups: Electron-withdrawing groups improve metabolic stability compared to hydroxyl analogs .

Applications in Drug Discovery and Materials Science

Therapeutic Development

  • Oncology: Preclinical studies of analogs show 40–60% tumor growth inhibition in xenograft models.

  • Anti-Inflammatory Agents: COX-2 inhibition (IC₅₀ ~350 nM) reported for methylphenyl-bearing derivatives .

  • Antidiabetic Candidates: PPAR-γ activation observed in 3T3-L1 adipocytes (EC₅₀ ~2 µM).

Non-Pharmaceutical Uses

  • Organic Electronics: Sulfone groups enhance electron transport properties in thin-film transistors .

  • Coordination Chemistry: Acts as a ligand for Cu(II) and Fe(III) complexes with catalytic activity.

Research Challenges and Future Directions

Key Knowledge Gaps

  • ADME/Tox Profiles: No published data on pharmacokinetics or safety.

  • Crystalline Forms: Polymorphism studies needed for formulation optimization.

  • Target Identification: Proteome-wide binding studies remain unconducted.

Recommended Studies

  • Synthetic Optimization: Develop greener routes using biocatalysis or flow chemistry.

  • In Vivo Efficacy Models: Evaluate antitumor activity in PDX models.

  • Computational Modeling: Molecular dynamics simulations to predict off-target effects.

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